![molecular formula C12H18N2O5S B14420521 3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid CAS No. 87044-34-6](/img/structure/B14420521.png)
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid is a chemical compound that features a nitrophenyl group attached to a propyl chain, which is further connected to an amino group and a propane-1-sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(3-nitrophenyl)propane.
Amination: The 3-(3-nitrophenyl)propane undergoes a reduction reaction to convert the nitro group to an amino group, forming 3-(3-aminophenyl)propane.
Sulfonation: Finally, the 3-(3-aminophenyl)propane is reacted with propane-1-sulfonic acid under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar in structure but lacks the nitrophenyl group.
3-Nitrobenzenepropanoic acid: Contains a nitrophenyl group but lacks the sulfonic acid group.
Uniqueness
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid is unique due to the presence of both the nitrophenyl and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
87044-34-6 |
|---|---|
Molekularformel |
C12H18N2O5S |
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
3-[3-(3-nitrophenyl)propylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H18N2O5S/c15-14(16)12-6-1-4-11(10-12)5-2-7-13-8-3-9-20(17,18)19/h1,4,6,10,13H,2-3,5,7-9H2,(H,17,18,19) |
InChI-Schlüssel |
QWLDZSABBNMSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCNCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



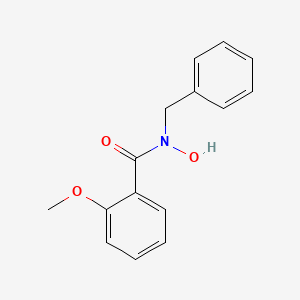
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
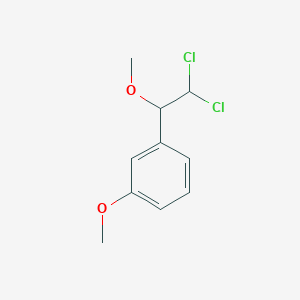

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
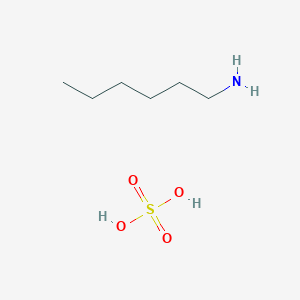

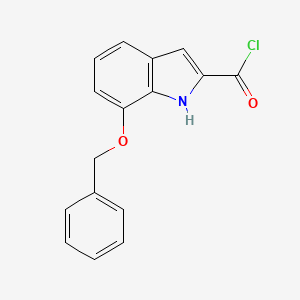

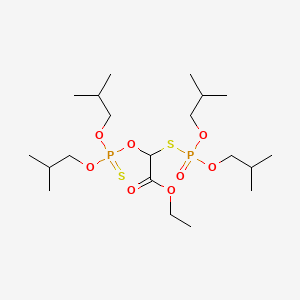
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
